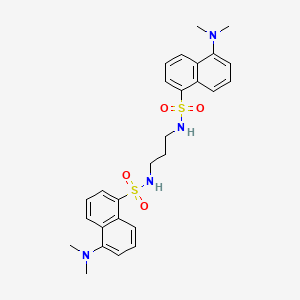

Didansyl-1,3-diaminopropane

Vue d'ensemble

Description

Didansyl-1,3-diaminopropane is an organic compound used primarily in scientific research. It is a colorless, crystalline solid with the molecular formula C7H14N2. This compound is a derivative of propane, composed of two nitrogen atoms and seven carbon atoms. It is known for its applications in various fields, including analytical chemistry and biochemistry.

Méthodes De Préparation

Didansyl-1,3-diaminopropane can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile. This method involves the following steps:

Amination of Acrylonitrile: Acrylonitrile is treated with ammonia to form aminopropionitrile.

Hydrogenation: The aminopropionitrile is then hydrogenated to produce this compound.

Analyse Des Réactions Chimiques

1,3-Diaminopropane Derivatives

-

1,3-Diphenyl-1,3-propanediamine : Synthesized via diastereoselective phenylcerium dichloride addition to a pyrazole intermediate . This suggests that diamine derivatives can undergo nucleophilic addition or substitution reactions.

-

Biotechnological Production : Engineered E. coli strains produce 1,3-diaminopropane via metabolic engineering, emphasizing microbial pathways .

Dansyl Derivatives

Dansyl groups are typically introduced via amine-reactive sulfonates (e.g., dansyl chloride). While specific reactions for Didansyl-1,3-diaminopropane are not documented, analogous derivatives undergo:

-

Hydrolysis : Sulfonamide bonds may hydrolyze under acidic/basic conditions, though stability depends on substituents.

-

Nucleophilic Substitution : Potential reactivity at the sulfonamide nitrogen or aromatic rings.

Limitations and Gaps in Data

The provided sources focus on 1,3-diaminopropane’s synthesis (e.g., via acrylonitrile amination ) and applications (e.g., piroxantrone synthesis ), but no direct reaction data for this compound exist. Key missing elements include:

-

Reaction mechanisms or conditions (e.g., solvents, catalysts).

-

Stability under thermal, acidic, or enzymatic conditions.

-

Interactions with biological targets (e.g., enzymes, receptors).

Applications De Recherche Scientifique

Pharmaceutical Applications

Didansyl-1,3-diaminopropane is utilized in the synthesis of pharmaceutical compounds due to its ability to act as a versatile amine building block. Its applications include:

- Synthesis of Bioactive Molecules : The compound is employed in the development of various bioactive molecules that exhibit therapeutic properties. For instance, it can be used in the synthesis of peptide-based drugs or as a precursor for more complex nitrogen-containing heterocycles.

- Drug Delivery Systems : Research indicates that derivatives of 1,3-diaminopropane can enhance the solubility and bioavailability of poorly soluble drugs when incorporated into drug delivery systems.

Materials Science

In materials science, this compound plays a crucial role in the production of advanced materials:

- Polymer Synthesis : The compound is used as a monomer in the synthesis of polyamides and other polymers. These materials are valuable for their mechanical properties and thermal stability, making them suitable for engineering plastics and adhesives.

- Cross-Linking Agents : It serves as a cross-linking agent in epoxy resins, enhancing the durability and performance of coatings and composite materials.

Biochemical Research

The compound's utility extends to biochemical research:

- Enzyme Inhibition Studies : this compound can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Metabolic Engineering : Recent studies have focused on using engineered strains of bacteria (e.g., Escherichia coli) to produce 1,3-diaminopropane through metabolic pathways. This biotechnological application highlights its potential in sustainable chemical production from renewable resources .

Case Study 1: Metabolic Engineering for Production

A significant advancement was made by a research team at KAIST that engineered E. coli to produce 1,3-diaminopropane via fermentation. This process demonstrated a shift from petroleum-based production to bio-based methods using renewable biomass . The engineered strain achieved a production titer of 13 g/L through optimized metabolic pathways .

Case Study 2: Synthesis of Polyamides

Research has shown that this compound can be polymerized with dicarboxylic acids to create polyamides with enhanced properties suitable for engineering applications. These polymers exhibit excellent thermal and mechanical characteristics essential for various industrial applications .

Mécanisme D'action

The mechanism of action of Didansyl-1,3-diaminopropane involves its role as a building block in the synthesis of heterocycles and coordination complexes. It serves as a ligand that can bind to various molecular targets, facilitating the formation of complex structures. This compound also plays a role in the activation of enzymes involved in the biosynthesis of secondary metabolites .

Comparaison Avec Des Composés Similaires

Didansyl-1,3-diaminopropane can be compared with other similar compounds such as:

1,3-Diaminopropane: A simple diamine with similar structural features but different applications.

Spermidine: Another polyamine that shares some functional similarities with this compound.

Putrescine: A diamine that is structurally related but has different biological roles.

The uniqueness of this compound lies in its specific applications in analytical chemistry and its role in the synthesis of complex molecular structures.

Activité Biologique

Didansyl-1,3-diaminopropane is a derivative of 1,3-diaminopropane, a compound known for its biological significance and various applications in biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Overview of 1,3-Diaminopropane

1,3-Diaminopropane (DAP) is a polyamine that plays a crucial role in cellular processes. It is involved in the synthesis of spermidine and spermine, which are essential for cell growth and function. DAP acts as an ornithine decarboxylase inhibitor and is implicated in various metabolic pathways, including the arginine/proline metabolic pathway and the beta-alanine metabolic pathway .

Biological Mechanisms

Polyamine Functionality

The primary biological activity of DAP is its role as a precursor in polyamine biosynthesis. Polyamines are essential for cell proliferation and differentiation. DAP's structure allows it to participate in the formation of hypusine from spermidine, which is critical for the function of eIF5A, a translation factor necessary for protein synthesis .

Inhibition of Ornithine Decarboxylase

this compound exhibits inhibitory effects on ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis. This inhibition can lead to reduced levels of polyamines in cells, affecting cell growth and proliferation .

Case Studies

-

Spermidine Retroconversion Activity

A study demonstrated that DAP can replace spermidine for the growth of Agrobacterium tumefaciens, indicating that the 1,3-diaminopropane moiety is essential for bacterial growth. This finding suggests that DAP and its derivatives could be utilized in agricultural biotechnology to enhance plant pathogen resistance . -

Genotoxicity Assessment

Research assessing the genotoxicity of DAP showed no significant carcinogenic potential. In studies involving lymphocyte proliferation, concentrations of DAP were found to stimulate immune responses without leading to genotoxic effects .

Data Table: Biological Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈N₂O₂S |

| Molecular Weight | 174.30 g/mol |

| CAS Number | 64144-62-3 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Biological Activity | Ornithine decarboxylase inhibitor |

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications:

- Cancer Research : Due to its inhibitory effect on ODC, it may have applications in cancer therapies where polyamine metabolism is dysregulated.

- Agricultural Biotechnology : Its role in plant growth regulation suggests potential use as a biostimulant or biopesticide.

Propriétés

IUPAC Name |

5-(dimethylamino)-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4S2/c1-30(2)24-14-5-12-22-20(24)10-7-16-26(22)36(32,33)28-18-9-19-29-37(34,35)27-17-8-11-21-23(27)13-6-15-25(21)31(3)4/h5-8,10-17,28-29H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQXAPGVWXVSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404431 | |

| Record name | Didansyl-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64144-62-3 | |

| Record name | Didansyl-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didansyl-1-3-diaminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.